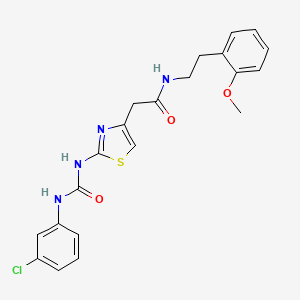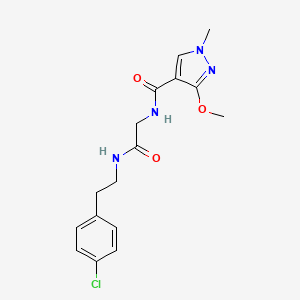![molecular formula C9H8BrN3O2 B2753106 methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate CAS No. 1623416-92-1](/img/structure/B2753106.png)
methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate” is a chemical compound. Its molecular formula is C8H8BrN3O2 . It is a derivative of benzotriazole, which is a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . For instance, triazole intermediates were synthesized using a partially modified Cu (I)-catalyzed azide-alkyne cycloaddition . Another synthesis method involves the reaction of 4-bromo-N1-Methylbenzene-1,2-diamine .Molecular Structure Analysis
The molecular structure of “methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate” can be deduced from its IUPAC name. It contains a benzotriazole core, which is a bicyclic compound with a five-membered ring containing three consecutive nitrogen atoms fused to a benzene ring .Chemical Reactions Analysis
Benzotriazole, the core structure of the compound, is known to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .Aplicaciones Científicas De Investigación
Pharmacological Potentials
Triazole compounds, which include “methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate” and “methyl 6-bromo-3-methylbenzotriazole-4-carboxylate”, are known for their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system . They have been used in drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Organic Synthesis
Triazoles are used extensively in organic synthesis . They are used as building blocks in the synthesis of more complex organic compounds. Their unique structure allows them to participate in a variety of chemical reactions, making them valuable tools in the field of organic chemistry .
Polymer Chemistry
In the field of polymer chemistry, triazoles have found broad applications . They can be used to create polymers with unique properties, such as enhanced strength, flexibility, or resistance to certain chemicals .
Supramolecular Chemistry
Triazoles are also used in supramolecular chemistry . They can form complexes with other molecules, allowing them to be used in the creation of larger, more complex structures .
Bioconjugation
Triazoles can be used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or other substance to a biomolecule . This can be used for a variety of purposes, such as drug delivery or imaging .
Materials Science
In materials science, triazoles have been used in the creation of new materials . These materials can have a variety of properties, depending on the specific triazole used and the other components of the material .
Propiedades
IUPAC Name |
methyl 6-bromo-3-methylbenzotriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-8-6(9(14)15-2)3-5(10)4-7(8)11-12-13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOITBAMMUMBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2N=N1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2753040.png)

![N-(2-chloro-4-nitrophenyl)-3-{3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B2753042.png)

![N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2753044.png)
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2753045.png)
